molecular formula C15H18O2 B1198438 Dehydromyodesmone

Dehydromyodesmone

Cat. No.: B1198438
M. Wt: 230.3 g/mol
InChI Key: UFRHZDWJDMQBIC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydromyodesmone is a β-ketol-derived volatile organic compound predominantly identified in select plant species of the genera Eremophila and Myoporum. Structurally, it is characterized by a bicyclic sesquiterpene backbone with a ketone group and a conjugated double bond system resulting from dehydration, which distinguishes it from its precursor, myoporone .

In Eremophila deserti (Theodore variety), this compound co-occurs with dehydroisomyodesmone, its structural isomer, but these chemotypes remain unconfirmed in recent samplings . In Myoporum montanum, acetone leaf extracts contain this compound at 4.5% concentration, alongside myoporone and germacrene derivatives . Notably, a 2024 study identified this compound in Epaltes mexicana as a cytotoxic terpene, demonstrating concentration-dependent activity against human breast cancer cells (MCF-7) . These findings underscore its dual significance in plant biochemistry and biomedical research.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

1-[(5S)-2-(furan-3-yl)-5-methylcyclopenten-1-yl]-3-methylbut-2-en-1-one

InChI

InChI=1S/C15H18O2/c1-10(2)8-14(16)15-11(3)4-5-13(15)12-6-7-17-9-12/h6-9,11H,4-5H2,1-3H3/t11-/m0/s1

InChI Key

UFRHZDWJDMQBIC-NSHDSACASA-N

SMILES

CC1CCC(=C1C(=O)C=C(C)C)C2=COC=C2

Isomeric SMILES

C[C@H]1CCC(=C1C(=O)C=C(C)C)C2=COC=C2

Canonical SMILES

CC1CCC(=C1C(=O)C=C(C)C)C2=COC=C2

Synonyms

dehydromyodesmone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dehydromyodesmone shares structural and biosynthetic relationships with several sesquiterpenes and β-ketols. Below is a comparative analysis of its key analogues:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Structural Features Natural Sources Concentration in Extracts Biological Activities
This compound Bicyclic β-ketol with conjugated double bond Eremophila deserti (Theodore), Myoporum montanum 4.5% (leaf) Cytotoxic (MCF-7 cells)
Dehydroisomyodesmone Structural isomer of this compound Myoporum montanum 5.2% (leaf) Not yet characterized
Myoporone Bicyclic β-ketol precursor without dehydration Myoporum montanum, M. tetrandrum 16–22% (leaf) Antimicrobial (in crude extracts)
Isomyodesmone Isomer of myodesmone with altered ketone position Eremophila deserti (Jackson) Trace amounts Unreported

Structural and Functional Insights

Dehydroisomyodesmone : This isomer differs from this compound in the spatial arrangement of the ketone group or double bond position, as inferred from tandem mass spectrometry data . Despite its higher concentration in M. montanum (5.2% vs. 4.5%), its biological roles remain unexplored.

Myoporone : As the biosynthetic precursor to this compound, myoporone lacks the dehydration-derived conjugation. It is abundant in Myoporum species (up to 22%) and may contribute to antimicrobial properties in plant extracts, though its specific activity is unvalidated .

Isomyodesmone : Reported in the Eremophila Jackson variety, this compound’s structural distinction lies in ketone positioning relative to myodesmone. However, its scarcity in modern samples limits further analysis .

Ecological and Pharmacological Divergence

  • Myoporone : Higher concentrations suggest a primary role in plant defense, possibly synergizing with other volatiles for antimicrobial effects .
  • Dehydroisomyodesmone : Structural similarity to this compound implies overlapping biosynthetic pathways, but functional divergence remains unresolved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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